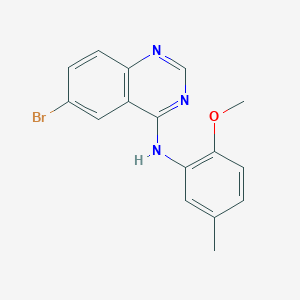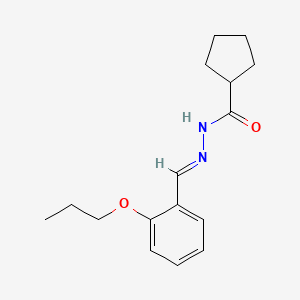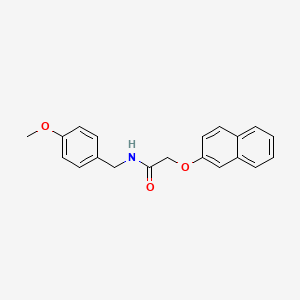![molecular formula C10H11F2NO3S B4960212 4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)
4-[(3,4-difluorophenyl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-difluorophenyl)sulfonyl]morpholine, commonly known as DMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMS is a sulfonamide derivative that has been used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
DMS has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and matrix metalloproteinases. The inhibition of these enzymes can lead to a reduction in the activity of several pathways involved in disease development. DMS has also been shown to act as a prodrug, with the sulfonamide group being cleaved in vivo to produce the active compound.
Biochemical and Physiological Effects:
DMS has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, reduction in the activity of disease pathways, and modulation of cellular signaling pathways. DMS has also been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
DMS has several advantages for use in lab experiments, including its high purity and stability. DMS is also readily available and relatively inexpensive. However, DMS has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research involving DMS. One area of research could be the development of DMS derivatives with improved solubility and reduced toxicity. Another area of research could be the development of DMS-based therapies for the treatment of cancer and other diseases. Additionally, further research could be conducted to elucidate the mechanisms of action of DMS and its derivatives.
Synthesis Methods
DMS can be synthesized via a two-step reaction involving the reaction of morpholine with 3,4-difluorobenzene sulfonyl chloride in the presence of a base, followed by the addition of an acid to produce DMS. The synthesis of DMS has been optimized to produce a high yield and purity of the compound.
Scientific Research Applications
DMS has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. DMS has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. DMS has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and have been implicated in the development of cancer and other diseases.
properties
IUPAC Name |
4-(3,4-difluorophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUHIJOZIFGSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorobenzenesulfonyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960134.png)
![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)

![N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride](/img/structure/B4960153.png)

![ethyl 1-(1H-imidazol-2-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4960168.png)

amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)


![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)